trans-Dodec-2-enoyl-CoA

Mycobacterium tuberculosis Fatty Acid Biosynthesis Hydratase/Dehydratase

trans-Dodec-2-enoyl-CoA (2-trans-Dodecenoyl-CoA, DD-CoA) is a medium-chain trans-2-enoyl-CoA thioester. It serves as a critical intermediate in the β-oxidation of unsaturated fatty acids and as a substrate for key enzymes in mycobacterial fatty acid biosynthesis, notably the enoyl-ACP reductase InhA, the target of the first-line antitubercular drug isoniazid.

Molecular Formula C33H56N7O17P3S
Molecular Weight 947.8 g/mol
Cat. No. B1244856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Dodec-2-enoyl-CoA
Molecular FormulaC33H56N7O17P3S
Molecular Weight947.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28+,32-/m1/s1
InChIKeyIRFYVBULXZMEDE-DEEZISNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Dodec-2-enoyl-CoA: Essential C12 Enoyl-CoA Substrate for InhA Kinetics and Dehydratase Structural Studies


trans-Dodec-2-enoyl-CoA (2-trans-Dodecenoyl-CoA, DD-CoA) is a medium-chain trans-2-enoyl-CoA thioester [1]. It serves as a critical intermediate in the β-oxidation of unsaturated fatty acids and as a substrate for key enzymes in mycobacterial fatty acid biosynthesis, notably the enoyl-ACP reductase InhA, the target of the first-line antitubercular drug isoniazid [2]. Its defined C12 acyl chain and trans-2,3 double bond position make it a standard reference substrate for enzymatic and structural investigations of enoyl-CoA hydratases, dehydratases, and reductases [3].

1 Pre-steady-state kinetic studies of enoyl reductases (InhA, FabI)
2 Co-crystallization and structural biology of dehydratase domains
3 NADH-coupled high-throughput screening for InhA inhibitors

Why trans-Dodec-2-enoyl-CoA Cannot Be Replaced by Other Enoyl-CoA Esters in Assay Development


Enoyl-CoA thioesters of varying chain length and double bond geometry exhibit profound differences in enzyme recognition, catalytic efficiency, and binding cooperativity. For instance, the Mycobacterium tuberculosis hydratase Rv3389c shows a sharp activity peak centered on the C12 chain length, with negligible activity toward C4 and significantly reduced activity toward C14 substrates [1]. Similarly, the enoyl reductase InhA displays positive homotropic cooperativity specifically upon binding 2-trans-dodecenoyl-CoA, a kinetic property not uniformly observed with shorter-chain analogs [2]. Therefore, substituting trans-Dodec-2-enoyl-CoA with a generic, commercially available alternative like crotonyl-CoA (C4) or trans-octenoyl-CoA (C8) will invalidate quantitative kinetic comparisons, compromise structural studies that rely on proper active-site occupancy, and yield non-representative results in inhibitor screening campaigns.

Chain-length specificity gap
Crotonyl-CoA (C4) shows no significant hydratase activity; C8 and C14 substrates markedly reduce catalytic rates. Generic enoyl-CoAs cannot replicate the C12 activity peak.
Cooperativity mismatch
Positive homotropic cooperativity of InhA is reported with C12 substrate; shorter-chain analogs may follow simple Michaelis–Menten kinetics, altering inhibitor screening readouts.
Incomplete active-site occupancy
C4 enoyl-CoA fails to fully engage dehydratase active sites in crystallographic studies. C12 chain length is required for representative structural snapshots.

Quantitative Differentiation Evidence for trans-Dodec-2-enoyl-CoA Against Closest Analogs


Rv3389c Hydratase Activity: trans-Dodecenoyl-CoA (C12) as the Optimal Chain Length

The (R)-specific hydratase Rv3389c from M. tuberculosis displays a marked chain-length specificity, with maximal activity on trans-dodecenoyl-CoA (C12:1). Initial velocity measurements at fixed substrate (2.5 µM) and enzyme (0.85 nM) concentrations reveal that the C12 substrate yields the highest activity, while activity on crotonyl-CoA (C4) is indistinguishable from background, and activity on longer C14 substrates drops significantly due to solubility constraints [1].

Rv3389c Hydratase Chain-Length Specificity
Head-to-head
C12 yields highest activity; C4 near zero
Reported peak activity supports maximal assay signal
2.5 µM substrate, 0.85 nM enzyme steady-state conditions
Mycobacterium tuberculosis Fatty Acid Biosynthesis Hydratase/Dehydratase

Positive Homotropic Cooperativity in InhA Binding Unique to C12 Substrate

Pre-steady-state kinetic and equilibrium binding studies demonstrate that 2-trans-dodecenoyl-CoA binding to M. tuberculosis InhA induces positive homotropic cooperativity—a phenomenon where the binding of one substrate molecule enhances the affinity of subsequent binding events. This cooperativity depends on the number of enzyme active sites occupied by the DD-CoA substrate and is not a universal feature of all enoyl-CoA substrates tested [1].

InhA Substrate-Induced Cooperativity
Class-level
Positive homotropic cooperativity with C12
Cooperativity context may differ with shorter enoyl-CoAs
Hill coefficient >1 observed in pre-steady-state fluorescence
Enoyl-ACP Reductase InhA Kinetics Antitubercular Drug Target

X-ray Crystallography: First Dehydratase-Ligand Complex Snapshot Post-Hydration

The X-ray structure of the PpsC dehydratase (DH) domain from M. tuberculosis was solved in complex with trans-dodec-2-enoyl-CoA, providing the first atomic-resolution snapshot of dehydratase-ligand interactions following the hydration reaction. This was achieved by using trans-dodec-2-enoyl-CoA as a metabolizable surrogate for the natural C28–C30 fatty acyl substrate, which is insoluble [1]. The structure reveals essential residues for substrate binding and activity, and comparison with the trans-but-2-enoyl-CoA complex highlights the requirement for long acyl chains for proper DH domain function.

Dehydratase-Ligand Complex Structure
Head-to-head
C12 complex reveals full active-site architecture
Supports structural studies of DH domains
PpsC DH domain at 2.1 Å; C4 complex lacked full binding interactions
Structural Biology Polyketide Synthase Dehydratase Mechanism

InhA Inhibitor Screening: Validated Substrate for High-Throughput Assays

trans-Dodec-2-enoyl-CoA is the standard substrate employed in validated high-throughput screening assays for inhibitors of M. tuberculosis InhA, the target of isoniazid. Assays using this substrate reliably measure NADH-dependent reduction, with reported IC50 values for reference inhibitors such as triclosan (0.5–2 nM Ki) and novel diphenyl ethers [1]. Alternative substrates like trans-octenoyl-CoA are also used, but the C12 substrate is specifically noted for its use in pre-steady-state kinetic characterization and in screening campaigns against the InhA S94A mutant [2].

InhA HTS Assay Substrate
Cross-study comparable
Standard substrate for NADH-coupled InhA screening
Supports assay comparability with published inhibitor data
Reference triclosan Ki 0.5–2 nM in reported conditions
Drug Discovery Enoyl Reductase Antimycobacterial

Primary Application Scenarios Where trans-Dodec-2-enoyl-CoA is the Proven Substrate


Mechanistic Enzymology of InhA and FabI Reductases

Use trans-Dodec-2-enoyl-CoA as the substrate for pre-steady-state kinetic analysis of enoyl reductases. The positive cooperativity observed with this substrate [1] is essential for understanding enzyme regulation and for designing function-based inhibitors. Shorter-chain substrates do not replicate this cooperative behavior and will lead to incomplete mechanistic models.

High-Throughput Screening for Antitubercular Inhibitors

Employ trans-Dodec-2-enoyl-CoA in NADH-coupled absorbance assays to screen compound libraries against M. tuberculosis InhA. This substrate is validated in published screening cascades and yields IC50 values for reference inhibitors (e.g., triclosan Ki = 0.5–2 nM) that are directly comparable to literature benchmarks [2].

X-ray Crystallography of Dehydratase and Hydratase Domains

Utilize trans-Dodec-2-enoyl-CoA as a soluble surrogate substrate to obtain co-crystal structures of dehydratase domains from polyketide synthases. The C12 chain provides sufficient length to occupy the active site fully, revealing key binding residues and catalytic water networks not observed with C4 analogs [3].

Mycobacterial Fatty Acid Biosynthesis Pathway Reconstruction

Include trans-Dodec-2-enoyl-CoA in in vitro reconstitution assays of the mycobacterial FAS-II elongation cycle. Its optimal activity with Rv3389c hydratase [4] ensures efficient conversion and accurate representation of the natural pathway, which is critical for validating new drug targets within mycolic acid biosynthesis.

Application
Selection Property
Validation Focus
Mechanistic enzymology of enoyl reductases
Reported cooperativity with C12 substrate
Cooperativity and kinetic model validation
High-throughput inhibitor screening
Literature-benchmarked NADH assay substrate
IC50 reproducibility vs. reference inhibitors
Dehydratase structural biology
Soluble C12 surrogate for long-chain natural substrates
Active-site occupancy and electron density quality
FAS-II pathway reconstitution
Reported peak hydratase activity at C12 chain length
Conversion efficiency and intermediate profiling
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